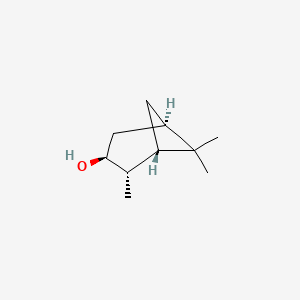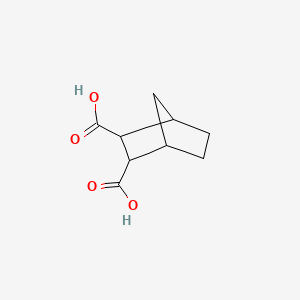
Furaltadone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaltadone hydrochloride is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is characterized by the presence of a 5-nitrofuran ring, which is crucial for its antimicrobial activity. This compound has been used in both human and veterinary medicine, particularly for treating bacterial infections and coccidiosis in poultry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furaltadone hydrochloride is synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfuraldehyde with morpholine and subsequent cyclization to form the oxazolidinone ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions under controlled temperature and pressure conditions. The process includes steps like purification through recrystallization and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Furaltadone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon as a catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Amino derivatives of furaltadone.
Substitution: Substituted furaltadone derivatives with different functional groups.
Scientific Research Applications
Furaltadone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry and its reactivity.
Biology: Employed in studies investigating the effects of nitrofuran antibiotics on bacterial cells and their mechanisms of resistance.
Medicine: Utilized in research focused on developing new antibiotics and understanding the pharmacokinetics and pharmacodynamics of nitrofuran compounds.
Industry: Applied in the development of veterinary medicines and as a tracer compound in environmental studies to monitor water quality and contamination sources
Mechanism of Action
Furaltadone hydrochloride exerts its antimicrobial effects by interfering with bacterial DNA synthesis. The compound binds to bacterial DNA, causing strand breakage and inhibition of DNA replication. This leads to the gradual inhibition of bacterial growth and eventual cell death. The primary molecular targets are bacterial enzymes involved in DNA synthesis and repair pathways .
Comparison with Similar Compounds
Similar Compounds
- Furazolidone
- Nitrofurantoin
- Nitrofurazone
Comparison
Furaltadone hydrochloride is unique among nitrofuran antibiotics due to its specific structure, which includes a morpholine ring and an oxazolidinone moiety. This structure imparts distinct pharmacokinetic properties and a broader spectrum of antimicrobial activity compared to other nitrofuran compounds. Additionally, this compound has been found to be more effective in treating certain bacterial infections and coccidiosis in poultry .
Properties
CAS No. |
2818-22-6 |
|---|---|
Molecular Formula |
C13H17ClN4O6 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;/t11-;/m1./s1 |
InChI Key |
PPSVFZXMDMUIGB-QCKCDBGISA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |
Related CAS |
139-91-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)









